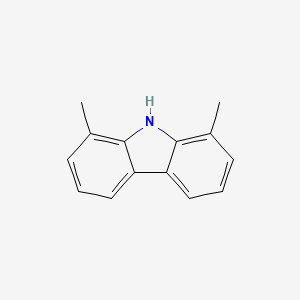

1,8-Dimethyl-9H-carbazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,8-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSBBMMIDFGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508408 | |

| Record name | 1,8-Dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6558-83-4 | |

| Record name | 1,8-Dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,8 Dimethyl 9h Carbazole and Its Derivatives

Advanced Strategies for Direct Synthesis of 1,8-Dimethyl-9H-carbazole

The direct and efficient synthesis of the this compound framework is paramount for its subsequent application in various fields. Researchers have developed several sophisticated methods to achieve this, with palladium-catalyzed cross-coupling and Ullmann-type reactions being among the most prominent.

Optimized Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the construction of C-C bonds in carbazole (B46965) synthesis. derpharmachemica.comderpharmachemica.com This methodology typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. derpharmachemica.comderpharmachemica.com The synthesis of various carbazole derivatives, including those with methyl substituents, has been successfully achieved using this approach. mdpi.com For instance, the Suzuki-Miyaura cross-coupling of haloarenes with arylboronic acids provides a versatile route to 2-nitrobiphenyl (B167123) derivatives, which are key precursors for carbazole synthesis via Cadogan reductive cyclization. derpharmachemica.comderpharmachemica.com

A notable strategy for synthesizing unsymmetrical carbazoles involves a palladium-catalyzed tandem C-H functionalization and C-N bond formation. nih.gov This method allows for the controlled assembly of the carbazole skeleton from appropriately designed biaryl amide substrates. nih.gov The practicality of this approach has been demonstrated through the gram-scale synthesis of precursors for therapeutically valuable carbazoles. nih.gov

Furthermore, the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been employed for the precise synthesis of polycarbazoles. mdpi.comnih.gov This chain-growth polymerization technique allows for the synthesis of high-molecular-weight poly[9-(2-octyldodecyl)-2,7-carbazole] with controlled molecular weights and relatively narrow molecular weight distributions. mdpi.comnih.gov The versatility of this method is highlighted by the successful synthesis of fluorene/carbazole copolymers and diblock copolymers containing 2,7-polycarbazole segments. mdpi.comnih.gov

| Reaction Type | Key Reagents | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids, Pd catalyst, Base | Substituted carbazoles | Versatile for C-C bond formation, good functional group tolerance. derpharmachemica.comderpharmachemica.com |

| Tandem C-H Functionalization/C-N Bond Formation | Biaryl amides, Pd(OAc)₂, DMSO, Oxygen | Unsymmetrical carbazoles | Controlled synthesis of specific substitution patterns. nih.gov |

| Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) | Triolborate-type carbazole monomers, Pd₂(dba)₃•CHCl₃, t-Bu₃P | Polycarbazoles | Chain-growth polymerization, controlled molecular weight. mdpi.comnih.gov |

| Direct C-H Arylation | 9-(Pyridin-2-yl)-9H-carbazoles, Arylboronic acids, Pd(II) catalyst | Ortho-arylated carbazoles | Regioselective functionalization at the C1 and C8 positions. acs.org |

Ullmann Coupling Approaches for Carbazole Derivatives

The Ullmann condensation is a classical and effective method for the formation of C-N and C-C bonds, making it highly relevant for the synthesis of carbazole derivatives. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org In the context of carbazole synthesis, the Ullmann coupling can be used to construct the biaryl linkage, which is a critical step in forming the tricyclic carbazole core. google.com

One patented method describes a regioselective synthesis of di-substituted carbazoles starting from 2-bromo- or 2-iodo-4-methylaniline. google.com The process involves the Ullmann coupling to form a biphenyl (B1667301) intermediate, followed by a Tauber cyclization using phosphoric acid to yield the carbazole product. google.com This approach offers high regioselectivity due to the directing effects of the substituents on the aniline (B41778) starting material.

A one-pot, two-step synthesis of N-arylcarbazoles has also been developed, which utilizes a sequential N-arylation and palladium-catalyzed cross-coupling. rsc.org In the absence of an arylboronic acid or arylacetylene, an Ullmann coupling between 9-(4-iodophenyl)-9H-carbazole and 4-fluoroiodobenzene can proceed smoothly. rsc.org

| Reaction Type | Starting Materials | Key Steps | Product | Key Advantages |

| Ullmann Coupling/Tauber Cyclization | 2-bromo-4-methylaniline or 2-iodo-4-methylaniline | Acetylation/Oxidation, Ullmann coupling, Reduction, Tauber cyclization | Di-substituted carbazoles | High regioselectivity. google.com |

| Direct Cyclization of Biphenyl Amines | 4-methyl-2-nitroaniline and 2-methyl-4-nitroaniline | Ullmann coupling, Reduction, Acid-catalyzed cyclization | 1,7-dimethyl-9H-carbazole | High regioselectivity. |

| One-pot N-arylation/Ullmann Coupling | Fluorinated iodobenzenes, Carbazoles | N-arylation, Pd-catalyzed Ullmann coupling | N-arylcarbazoles | One-pot procedure. rsc.org |

One-Pot, Multigram Synthesis Procedures for 1,8-Diaminocarbazole Precursors

1,8-Diaminocarbazole is a versatile precursor for the synthesis of various functional molecules, including anion receptors and conducting polymers. A significant advancement in its preparation is the development of a one-pot, multigram, and chromatography-free synthesis. researchgate.netthieme-connect.comthieme-connect.com This procedure starts from the readily available and inexpensive carbazole. thieme-connect.com

The key steps involve the chlorination of carbazole at the 3 and 6 positions, followed by nitration at the 1 and 8 positions to yield 3,6-dichloro-1,8-dinitrocarbazole. thieme-connect.com This intermediate then undergoes a one-pot, palladium-catalyzed reduction of the nitro groups and hydrodechlorination to afford 1,8-diamino-9H-carbazole. thieme-connect.comthieme-connect.com This efficient synthesis provides access to multigram quantities of the desired product without the need for tedious purification steps. thieme-connect.com

Regioselective Functionalization and Derivatization of the this compound Scaffold

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for tailoring its properties for specific applications.

Controlled Nitration and Subsequent Reduction Reactions

Nitration is a common electrophilic aromatic substitution reaction used to introduce nitro groups onto the carbazole skeleton. thieme-connect.de The position of nitration can be controlled by the reaction conditions and the presence of substituents on the carbazole ring. thieme-connect.de For instance, nitration of 9H-carbazole typically occurs at the 3- and 6-positions. thieme-connect.de However, by blocking these positions, as in 3,6-dicyanocarbazole, nitration can be directed to the 1- and 8-positions. researchgate.net

The resulting nitrocarbazoles can then be readily reduced to the corresponding aminocarbazoles. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. researchgate.net This nitration-reduction sequence provides a valuable route to amino-substituted carbazoles, which are important intermediates for further functionalization.

| Reaction | Reagents | Position(s) of Functionalization | Key Considerations |

| Nitration | Nitric acid, Sulfuric acid | Typically 3- and 6-positions | Temperature control is crucial to minimize byproducts. |

| Nitration on blocked carbazole | Acetyl nitrate | 1- and 8-positions | Blocking of 3- and 6-positions directs nitration. researchgate.net |

| Reduction of nitro group | H₂/Pd-C | Position of the nitro group | Standard method for converting nitro to amino groups. researchgate.net |

Halogenation and Introduction of Electron-Withdrawing/Donating Substituents

Halogenation is another important functionalization reaction for carbazoles, providing a handle for subsequent cross-coupling reactions. The regioselectivity of halogenation is also influenced by the existing substituents on the carbazole ring.

The introduction of electron-withdrawing groups, such as cyano or ester groups, and electron-donating groups, such as methoxy (B1213986) groups, can significantly modulate the electronic and photophysical properties of the carbazole scaffold. For example, the synthesis of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles has been achieved through a twofold Suzuki-Miyaura reaction starting from N-hexyl-2,7-dibromo-3,6-dinitrocarbazole. rsc.org

Furthermore, direct C-H functionalization methods are being developed for the regioselective introduction of various substituents. rsc.org For instance, the direct functionalization at the 4- and 5-positions of the carbazole core has been achieved through a regioselective dilithiation strategy. rsc.org This method utilizes a bulky triisopropylsilyl (TIPS) group on the carbazole nitrogen to direct lithiation to the desired positions. rsc.org

N-Alkylation and N-Arylation Strategies

Modification of the nitrogen atom at the 9-position of the carbazole ring is a fundamental strategy for altering the electronic and physical properties of this compound derivatives. beilstein-journals.org These substitutions can enhance solubility, influence solid-state packing, and tune the optoelectronic characteristics of the resulting materials. beilstein-journals.org

A range of methods are employed for N-alkylation and N-arylation, including traditional base-catalyzed reactions, phase-transfer catalysis, and modern cross-coupling techniques. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate, sometimes accelerated by microwave irradiation. beilstein-journals.orgthieme-connect.de Phase-transfer catalysis, utilizing reagents like triethylbenzylammonium chloride (TEBA), provides an effective means for N-arylation. beilstein-journals.org More advanced methods such as the Buchwald-Hartwig amination and Ullmann coupling are also utilized for forming the C-N bond between the carbazole nitrogen and an aryl group. beilstein-journals.org

In one specific example, a series of 9-substituted carbazole-3-carbaldehyde analogs were synthesized by first performing N-alkylation or N-arylation on the carbazole starting material, followed by a Vilsmeier-Haack formylation reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov This highlights how N-substitution is often a preliminary step for further functionalization at other positions of the carbazole skeleton.

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Carbazole Derivatives This table is representative of general N-alkylation and N-arylation strategies for carbazoles and may not be specific to this compound.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl chloride, K₂CO₃, Microwave | 9-Benzyl-9H-carbazole | 95 | thieme-connect.de |

| Butyl bromide, K₂CO₃, Microwave | 9-Butyl-9H-carbazole | 85 | thieme-connect.de |

| Dimethyl sulfate, NaOH | 9-Methyl-9H-carbazole | 99 | thieme-connect.de |

| 1-Bromopyridine, Pd(PPh₃)₄, Na₂CO₃ | 9-(Pyridin-2-yl)-9H-carbazole | 45 | mdpi.com |

Synthesis of Key Intermediates and Building Blocks for this compound Derivatives

The synthesis of complex this compound derivatives often relies on the preparation of key intermediates that can be readily converted into a variety of final products. These building blocks are designed for versatility, allowing for the introduction of diverse functional groups through well-established chemical reactions.

1,8-Diaminocarbazole is a highly valuable and versatile building block for constructing anion receptors, sensors, and conducting polymers. thieme-connect.comchemrxiv.orgchemrxiv.org Its structure, featuring two amino groups positioned at the 1 and 8 positions of the carbazole core, provides convergent hydrogen bond donors, making it an excellent scaffold for molecular recognition. chemrxiv.org

A practical, multigram synthesis of 1,8-diamino-9H-carbazole has been developed that is both efficient and does not require chromatography for purification. thieme-connect.comthieme-connect.com This one-pot procedure involves the palladium-catalyzed reduction of the nitro groups and hydrodechlorination of 3,6-dichloro-1,8-dinitrocarbazole. thieme-connect.com The starting material, in turn, can be produced on a large scale from inexpensive carbazole. thieme-connect.com It is noted that 1,8-diamino-9H-carbazole is susceptible to aerial oxidation, so deoxygenated solvents are recommended to maximize yield and purity. thieme-connect.com

The utility of 1,8-diaminocarbazole is demonstrated by its conversion into various derivatives. For example, it can be transformed into model diamide (B1670390) receptors, and the introduction of electron-withdrawing substituents like cyano or nitro groups at the 3 and 6 positions can significantly enhance its anion affinity. chemrxiv.orgchemrxiv.org

Boronic acid derivatives of this compound are key intermediates for introducing aryl or heteroaryl substituents onto the carbazole framework via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This approach allows for the selective formation of carbon-carbon bonds at specific positions.

The synthesis of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid has been reported, starting from 6-bromo-1,4-dimethyl-9H-carbazole. nih.gov However, for successful cross-coupling reactions, protection of the carbazole nitrogen is often necessary. nih.gov The use of a tert-butoxycarbonyl (Boc) protecting group has been shown to be effective. nih.govclockss.org The N-Boc protected bromo-carbazole can then undergo lithiation followed by reaction with a borate (B1201080) ester, such as trimethyl borate, and subsequent hydrolysis to yield the desired N-protected boronic acid. clockss.org

These boronic acid derivatives have been successfully coupled with various aryl and heteroaryl halides to produce a range of 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comnih.gov For instance, N-Boc-5,8-dimethyl-9H-carbazol-3-boronic acid has been coupled with 5-bromo-2-furaldehyde (B32451) to produce the corresponding furan-substituted carbazole. nih.gov

Table 2: Synthesis of Boronic Acid Derivatives and their Application

| Starting Material | Key Intermediate | Reaction | Product | Reference |

|---|

Preparation of 1,8-Diaminocarbazole as a Versatile Synthon

Green Chemistry and Sustainable Synthesis Approaches for this compound Compounds

While specific research focusing on green chemistry approaches for the synthesis of this compound is not extensively detailed in the provided search results, general principles of sustainable synthesis can be applied to the known synthetic routes. Green chemistry emphasizes the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One area where green chemistry principles are evident is in the use of microwave-assisted synthesis. Microwave irradiation has been shown to accelerate the N-alkylation of carbazoles under phase-transfer conditions, reducing reaction times from hours to minutes and often leading to high yields. thieme-connect.de This method can reduce energy consumption and potentially minimize the use of solvents.

The development of one-pot, chromatography-free syntheses, such as the preparation of 1,8-diaminocarbazole, also aligns with green chemistry principles. thieme-connect.comthieme-connect.com By combining multiple reaction steps into a single pot and avoiding chromatographic purification, this process reduces waste, solvent usage, and energy consumption.

Future efforts in the sustainable synthesis of this compound derivatives could focus on:

The use of greener solvents, such as water or bio-based solvents.

The development of more efficient catalytic systems that can operate under milder conditions with lower catalyst loadings.

The exploration of synthetic routes that utilize renewable starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,8 Dimethyl 9h Carbazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,8-dimethyl-9H-carbazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl groups are observed. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to a carbazole (B46965) ring system. The two methyl groups at the 1 and 8 positions give rise to a sharp singlet in the upfield region. The integration of these signals confirms the number of protons in each environment. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The spectrum for 1,8-dimethyl-9-phenyl-9H-carbazole, for instance, shows characteristic peaks for the methyl carbons and the various aromatic carbons within the carbazole and phenyl moieties. rsc.org The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the assignment of each carbon in the structure. mcmaster.ca NMR data is instrumental in confirming the substitution pattern of carbazole derivatives. arabjchem.org

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Methyl Protons (CH₃) | (Not explicitly separated) | (Not explicitly separated) |

| Aromatic Protons (Ar-H) | 7.63 – 7.52 (m), 7.48 – 7.39 (m) | (Not explicitly separated) |

| Phenyl Protons | (Included in aromatic region) | (Not explicitly separated) |

| Carbazole Carbons | (Not applicable) | 138.2, 136.3, 129.8, 126.9, 126.7, 123.6, 115.2, 110.7, 102.9 |

| Phenyl Carbons | (Not applicable) | (Not explicitly separated) |

| Methyl Carbons | (Not applicable) | 56.1 |

Data compiled from a study on 1,8-dimethyl-9-phenyl-9H-carbazole. rsc.org

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns (e.g., FAB-MS, MALDI-TOF MS, GC-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fast Atom Bombardment-Mass Spectrometry (FAB-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are frequently employed.

The molecular formula of this compound is C₁₄H₁₃N, corresponding to a molecular weight of approximately 195.26 g/mol . nih.gov In a typical GC-MS analysis under electron impact (EI) ionization, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight. The PubChem entry for this compound shows prominent peaks at m/z 195 and 194 in its GC-MS data. nih.gov

The fragmentation pattern provides valuable structural information. For carbazole derivatives, fragmentation often involves the loss of substituents or cleavage of the ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps to confirm the elemental composition. rsc.org For more complex carbazole derivatives, soft ionization techniques like FAB-MS and MALDI-TOF MS are useful for obtaining the molecular ion peak with minimal fragmentation, which is particularly important for analyzing larger or more fragile molecules. nih.govresearchgate.net

Table 2: GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃N | nih.gov |

| Molecular Weight | 195.26 g/mol | nih.gov |

| Major GC-MS Peaks (m/z) | 195, 194 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1840 | nih.gov |

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers insights into the molecular structure and bonding within this compound by probing the vibrational modes of its functional groups. nih.govaip.org

The FT-IR spectrum of carbazole and its derivatives is characterized by several key absorption bands. nih.gov The N-H stretching vibration in 9H-carbazoles typically appears as a sharp band in the region of 3200-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to characteristic bands in the 1400-1600 cm⁻¹ region. arabjchem.org

Table 3: General FT-IR Vibrational Frequencies for Carbazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

This table represents typical ranges for carbazole derivatives and is not specific to this compound due to a lack of specific data in the search results.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound was not found, studies on related carbazole derivatives provide valuable insights into their solid-state structures. thieme-connect.de

Advanced Hyphenated Techniques for Purity and Identity Confirmation of this compound Derivatives

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the purity and identity confirmation of this compound and its derivatives, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique. researchgate.netresearcher.life GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides mass information for each separated component, allowing for their identification. acs.org This is particularly useful for analyzing samples from various matrices, such as environmental samples or reaction mixtures. researchgate.netcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial hyphenated technique, especially for less volatile or thermally labile carbazole derivatives. mcmaster.ca Like GC-MS, it combines the separation power of chromatography with the detection capabilities of mass spectrometry.

These advanced techniques, often used in conjunction with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, enable the reliable and sensitive analysis of carbazole compounds. researcher.life The use of tandem mass spectrometry (MS/MS) in these hyphenated systems can further enhance selectivity and sensitivity for trace-level analysis. researchgate.net

Electronic Structure and Photophysical Phenomena of 1,8 Dimethyl 9h Carbazole and Its Functionalized Analogues

Comprehensive Absorption and Emission Spectroscopy of 1,8-Dimethyl-9H-carbazole Derivatives

The photophysical properties of this compound and its analogues are primarily investigated through absorption and emission spectroscopy. These techniques provide insights into the electronic transitions and the subsequent de-excitation pathways of the molecules.

The ultraviolet-visible (UV-Vis) absorption spectra of this compound derivatives reveal characteristic absorption bands associated with the carbazole (B46965) moiety. For instance, carbazole-based compounds typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. beilstein-journals.orgum.edu.my The absorption spectrum of a molecule like this compound is influenced by its extended conjugated system.

The optical bandgap (Eg), a crucial parameter for electronic materials, can be determined from the onset of the absorption edge in the UV-Vis spectrum. researchgate.netchinesechemsoc.org The equation Eg = 1241/λ_onset is often used, where λ_onset is the wavelength at which absorption begins. researchgate.net For example, the optical bandgap for a related monomer, 9H-Carbazol-9-ylpyrene (MCzP), was calculated to be 3.14 eV from its absorption edge at 395 nm. researchgate.net In thin films, the arrangement and interaction between molecules can lead to shifts in the absorption spectra and consequently alter the optical bandgap. For instance, thin films of a polymer derived from a carbazole monomer showed a lower bandgap compared to the monomer itself. researchgate.net

The introduction of different substituents to the this compound core can significantly modify the absorption profile and the optical bandgap. For example, attaching electron-donating or electron-withdrawing groups can lead to red or blue shifts in the absorption maxima. researchgate.net

Table 1: Optical Properties of Selected Carbazole Derivatives

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Optical Bandgap (Eg, eV) | Solvent | Reference |

| 9H-Carbazol-9-ylpyrene (MCzP) | 344, 377 | - | 3.14 | CH2Cl2 | researchgate.net |

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) film | 344, 377 | - | 2.73 | - | researchgate.net |

| 2PICz | - | - | 2.96 | THF | chinesechemsoc.org |

| 2PACz | - | - | 3.52 | THF | chinesechemsoc.org |

Photoluminescence (PL) spectroscopy provides information about the emissive properties of molecules after they have absorbed light. Carbazole derivatives are known for their fluorescent properties, emitting light typically in the blue to green region of the spectrum. acs.org The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key metric for evaluating the efficiency of a light-emitting material. iupac.org

The fluorescence quantum yields of carbazole derivatives can vary significantly depending on their molecular structure and environment. acs.org For instance, some carbazole-substituted benzobisoxazoles exhibit quantum yields ranging from 27% to 68% in solution. nsf.gov The quantum yield can be influenced by factors such as the presence of heavy atoms, which can promote intersystem crossing to the triplet state and reduce fluorescence.

The determination of fluorescence quantum yields often involves comparison against a well-characterized standard. iupac.org However, the accuracy of these measurements can be affected by various factors, including solvent impurities and concentration-dependent quenching effects. iupac.org

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. nih.govresearchgate.net Carbazole derivatives often exhibit solvatochromic effects, particularly those with intramolecular charge transfer (ICT) character. acs.orgresearchgate.net

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state, leading to a red shift (bathochromic shift) in the emission spectrum. acs.org Conversely, a blue shift (hypsochromic shift) may be observed in less polar solvents. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing insights into the change in dipole moment upon excitation. acs.orgrsc.org

For example, some carbazole-based bipolar molecules show a slight red shift in their emission maximum as the solvent polarity increases, indicating a weak charge transfer characteristic in their excited states. acs.org This effect can be harnessed in applications like organic light-emitting diodes (OLEDs) where the emission color can be tuned by changing the polarity of the host material. nih.gov

Photoluminescence and Fluorescence Quantum Yields

Excited State Dynamics and Lifetimes of this compound Chromophores

The excited-state dynamics of carbazole chromophores involve a series of processes that occur after the molecule absorbs a photon. These include internal conversion, intersystem crossing, vibrational relaxation, and radiative decay (fluorescence and phosphorescence). researchgate.net Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, are employed to study these dynamics and measure the lifetimes of the excited states. researchgate.net

For carbazole and its simple derivatives, the lifetime of the first excited singlet state (S1) is typically in the nanosecond range (7–15 ns). researchgate.net This lifetime can be influenced by the solvent and the presence of substituents. researchgate.net For example, the S1 state of carbazole is strongly quenched by molecular oxygen. researchgate.net

The initially populated higher excited singlet states (Sx) typically decay to the S1 state via internal conversion on a sub-picosecond timescale. researchgate.net From the S1 state, the molecule can either return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing (ISC) to the triplet state (T1). researchgate.net The triplet state has a much longer lifetime, often in the microsecond to millisecond range, and can decay back to the ground state via phosphorescence. researchgate.net

In more complex carbazole derivatives, such as those designed for thermally activated delayed fluorescence (TADF), the excited-state dynamics can be more intricate, involving reverse intersystem crossing (rISC) from the triplet state back to the singlet state. acs.orgacs.org The lifetimes of these excited states are critical for the performance of devices like OLEDs, as long lifetimes can lead to efficiency roll-off at high brightness. acs.org

Influence of Substituents on Electronic and Photophysical Properties of this compound Systems

The introduction of various substituent groups onto the this compound framework provides a powerful tool for tuning its electronic and photophysical properties. researchgate.netclockss.org The nature and position of the substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption, emission, and charge-transport characteristics of the molecule. researchgate.netresearchgate.net

Electron-donating groups, such as alkyl or alkoxy groups, tend to raise the HOMO energy level, while electron-withdrawing groups, like cyano or nitro groups, lower the LUMO energy level. researchgate.net These modifications directly impact the energy gap and, consequently, the color of the emitted light. For instance, attaching electron-donating thienyl groups to a carbazole core can lead to a red shift in the emission spectrum. um.edu.my

The position of the substituent on the carbazole ring is also crucial. researchgate.netclockss.org For example, substitution at the 2,7-positions of the carbazole core often leads to a higher degree of π-conjugation and stronger emission compared to substitution at other positions. researchgate.net In contrast, substitution at the 3,6-positions can enhance the electron-donating ability of the carbazole unit. researchgate.net The steric hindrance introduced by bulky substituents can also influence the molecular geometry, leading to twisted structures that can affect the degree of π-conjugation and the photophysical properties. researchgate.net

Table 2: Effect of Substituents on Carbazole Properties

| Substituent Position | Effect on Properties | Reference |

| 2,7-positions | High degree of π-conjugation, strong emission | researchgate.net |

| 3,6-positions | Enhanced electron-donating ability | researchgate.net |

| N-position (9-position) | Modifies solubility and can direct electrophilic substitution | thieme-connect.de |

Intra- and Intermolecular Charge Transfer Phenomena in this compound Architectures

Charge transfer (CT) phenomena, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), play a critical role in the functionality of this compound-based materials in optoelectronic devices.

Intramolecular charge transfer (ICT) typically occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety, often connected by a π-conjugated bridge. researchgate.netrsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This ICT state is often responsible for the emissive properties of the molecule and can be highly sensitive to the solvent polarity. researchgate.netacs.org The design of donor-π-acceptor (D-π-A) systems based on carbazole derivatives is a common strategy for developing materials with tunable emission colors and high fluorescence quantum yields. researchgate.netrsc.org

Intermolecular charge transfer occurs between neighboring molecules and is fundamental to the charge transport properties of organic semiconductors. In a hole-transporting material like many carbazole derivatives, the process involves the transfer of a positive charge (hole) from a neutral molecule to an adjacent radical cation. The efficiency of this process depends on the electronic coupling between the molecules and their relative orientation, which is influenced by the molecular packing in the solid state. The rigid and planar structure of the carbazole core facilitates π-π stacking, which can promote efficient intermolecular charge transfer. acs.org However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence. The methyl groups in this compound can introduce steric hindrance that may prevent excessive aggregation, potentially mitigating ACQ effects.

Triplet Energy Levels and Their Significance in this compound Compounds for Optoelectronic Applications

The triplet energy (ET) level of a material is a critical parameter in the field of optoelectronics, particularly in the design and performance of Organic Light Emitting Diodes (OLEDs). It represents the energy of the lowest excited triplet state (T1) and dictates the material's suitability for use as a host or an emitter in the emissive layer of a device. Carbazole and its derivatives are renowned for their high triplet energies, making them fundamental building blocks for materials used in high-efficiency lighting and displays. rsc.orgmdpi.com The strategic functionalization of the carbazole core, including the introduction of methyl groups at the 1,8-positions, allows for the precise tuning of these energy levels to meet the stringent requirements of advanced optoelectronic applications like phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.

In OLEDs, excitons (electron-hole pairs) are generated in both singlet (25%) and triplet (75%) states. ub.edu While fluorescent materials can only utilize the singlet excitons for light emission, PhOLEDs and TADF-OLEDs are designed to harvest the non-emissive triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. frontiersin.orgrsc.org This harvesting mechanism is critically dependent on the relative triplet energy levels of the materials within the emissive layer.

For PhOLEDs, the host material must possess a triplet energy level significantly higher than that of the phosphorescent emitter (guest or dopant). nih.gov This energy difference ensures that triplet excitons, once formed on or transferred to the host, are efficiently confined and transferred to the guest molecule for light emission. If the host's triplet energy is too low, it can lead to energy back-transfer from the guest or quenching of the guest's excitons, which severely reduces device efficiency. nih.gov This requirement is especially demanding for blue PhOLEDs, as blue-emitting phosphors have inherently high triplet energies, necessitating host materials with even higher ET values, typically above 2.7 eV. rsc.orgrsc.org

Similarly, in TADF-based devices, high-triplet-energy hosts are crucial. TADF emitters function through an efficient reverse intersystem crossing (RISC) process, where triplet excitons are up-converted to emissive singlet excitons. frontiersin.org This process requires a very small energy gap between the material's own singlet (S1) and triplet (T1) states (ΔEST). researchgate.net When a TADF emitter is doped into a host matrix, the host's triplet energy must be high enough to confine the triplet excitons on the TADF guest, allowing the RISC mechanism to occur efficiently on the emitter itself. nih.gov

The functionalization of the carbazole scaffold is a key strategy for achieving high triplet energies. Introducing bulky substituents or creating a twisted molecular geometry can disrupt π-conjugation across the molecule. nih.govacs.org This disruption often leads to an increase in the triplet energy. For instance, theoretical calculations have shown that introducing methyl groups at the 1,8-positions of a carbazole unit can induce a significant molecular twist. beilstein-journals.org While this specific substitution might be detrimental for achieving deep-blue emission in some contexts, the principle of using steric hindrance to control molecular geometry and thus raise the triplet energy is a widely applied design rule. nih.govbeilstein-journals.org

Research has explored various functionalization strategies on carbazole derivatives to elevate their triplet energies. Attaching electron-accepting groups like triazine or phosphine (B1218219) oxide, or creating meta-linked bicarbazole structures, has proven effective. frontiersin.orgrsc.org For example, directly connecting a carbazole donor to a triazine acceptor core, without a phenyl bridge, results in a high triplet energy of 2.97 eV, making it a suitable host for blue TADF emitters. frontiersin.org The table below presents triplet energy data for several functionalized carbazole derivatives, illustrating the impact of molecular design on this key photophysical property.

Research Findings on Triplet Energy in Functionalized Carbazole Analogues

| Compound Name | Functionalization Details | Triplet Energy (ET) [eV] | Significance/Application |

|---|---|---|---|

| mCP | 1,3-bis(9H-carbazol-9-yl)benzene | 2.90 | Commonly used host material, but prone to crystallization. rsc.orgrsc.org |

| CTRZ | Directly linked carbazole-triazine donor-acceptor | 2.97 | High ET suitable for hosting blue TADF emitters. frontiersin.org |

| ATRZ | Directly linked acridine-triazine donor-acceptor | 3.07 | Very high ET suitable as a host for blue TADF emitters. frontiersin.org |

| 33Cz | meta-conjugated bicarbazole | 3.07 | High ET host for blue TADF emitters. nih.gov |

| TSPC | Tetraphenylsilane core with carbazole and diphenylphosphine (B32561) oxide groups | Not specified, but described as high | Bipolar host for blue PhOLEDs with high efficiency. researchgate.net |

| Various Indole/Carbazole Hybrids | Derivatives containing both carbazolyl and indolyl moieties | 2.70 - 3.06 | High ET hosts for blue electrophosphorescent devices. researchgate.net |

| TzCz1 | Carbazole with 3,5-diphenyl-4H-1,2,4-triazole (Tz) substituent | 2.83 | Suitable host material for blue light-emitting diodes. researchgate.net |

Theoretical and Computational Chemistry Approaches to 1,8 Dimethyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For carbazole (B46965) derivatives, DFT calculations are instrumental in predicting their geometry, electronic properties, and reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Bandgap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally corresponds to higher reactivity.

For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature of the substituents. nankai.edu.cn In donor-acceptor type molecules, the HOMO is associated with the donor part and the LUMO with the acceptor part. nankai.edu.cn The introduction of different substituents can tune the HOMO and LUMO energy levels, thereby modifying the bandgap. nankai.edu.cnum.edu.my For instance, arylation at the 9-position of carbazole can lower the HOMO energy level. nankai.edu.cn

DFT calculations have been employed to determine the HOMO-LUMO energy levels and bandgaps for various carbazole derivatives. For example, in a series of carbazole-thiophene derivatives, the HOMO and LUMO levels were stabilized, leading to a reduced bandgap. um.edu.my The calculated HOMO-LUMO gaps for some donor-acceptor compounds based on carbazole were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

Table 1: Calculated HOMO, LUMO, and Bandgap Energies for Selected Carbazole Derivatives This table is for illustrative purposes; specific values for 1,8-Dimethyl-9H-carbazole would require dedicated calculations.

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| Carbazole-Thiophene Dimer P1 | -5.69 | -2.25 | 3.44 |

| Carbazole-Thiophene Dimer P2 | -5.70 | -2.18 | 3.52 |

| Carbazole-Thiophene Dimer P3 | -5.62 | -2.09 | 3.53 |

Optimized Molecular Geometry and Conformation Analysis

Conformational analysis helps in understanding the spatial arrangement of atoms and its effect on the molecule's properties. In the case of this compound, steric hindrance between the methyl groups at the 1 and 8 positions could potentially lead to a distorted geometry compared to the parent carbazole molecule. DFT calculations can precisely model this distortion and its energetic consequences.

Table 2: Selected Optimized Geometrical Parameters for a Carbazole Derivative This table illustrates the type of data obtained from DFT calculations. Specific values for this compound are not available in the provided search results.

| Parameter | Calculated Value |

|---|---|

| N9–C8A Bond Length (Å) | 1.394 |

| N9–C9A Bond Length (Å) | 1.385 |

| Dihedral Angle (Benzene Rings) (°) | 5.11 |

Charge Distribution and Frontier Orbital Reactivity Indices Determination

DFT calculations provide information on the distribution of electronic charge within a molecule, often visualized through molecular electrostatic potential (MEP) maps. mdpi.com These maps highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting intermolecular interactions and chemical reactivity. mdpi.com For carbazole derivatives, the carbazole group is generally the main functional group influencing these interactions. mdpi.com

Frontier orbital reactivity indices, derived from HOMO and LUMO energies, are used to predict the most probable sites for electrophilic and nucleophilic attacks. mdpi.com These indices, along with the analysis of charge distribution, offer a comprehensive picture of the molecule's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states. rsc.orguci.eduarxiv.org It is widely used to simulate absorption and emission spectra, providing insights into the electronic transitions of molecules. rsc.orgchemrxiv.org TD-DFT can predict vertical excitation energies with reasonable accuracy for many organic molecules. chemrxiv.org

For carbazole derivatives, TD-DFT calculations can help in understanding their photophysical properties, which are important for applications in organic electronics. The method can characterize the nature of excited states, including identifying them as local excitations or charge-transfer states. rsc.org This is particularly relevant for donor-acceptor systems where intramolecular charge transfer plays a key role.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions, Self-Assembly, and Film Formation

Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules, providing insights into intermolecular interactions, self-assembly processes, and the formation of thin films. acs.orgmdpi-res.com These simulations can reveal how molecules pack in the solid state and how intermolecular forces, such as π-π stacking and hydrogen bonding, govern the structure of molecular aggregates. acs.orgresearchgate.net

For carbazole derivatives, MD simulations can be used to understand how they form ordered structures in thin films, which is crucial for their performance in electronic devices. mdpi-res.com For instance, simulations can show how π-stacking between carbazole rings contributes to the formation of columns in the crystal structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. meilerlab.orgbiointerfaceresearch.com These models use molecular descriptors, which can be derived from computational methods like DFT, to predict the properties of new, untested compounds. researchgate.netresearchgate.net

For carbazole derivatives, QSAR models have been developed to predict their biological activities, such as anticancer properties. researchgate.net QSPR models can be used to predict physical properties relevant to materials science applications. wiley-vch.de These models are valuable tools for the rational design of new this compound derivatives with desired properties, enabling virtual screening and lead optimization. biointerfaceresearch.comresearchgate.net

In Silico Drug Discovery and Drug-Likeness Analysis for this compound Scaffolds

The carbazole nucleus is a key structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. mdpi.comnih.govgrafiati.commdpi-res.com In silico drug discovery methods are increasingly employed to predict the therapeutic potential of new carbazole derivatives, including those based on the this compound scaffold. These computational approaches allow for the early-stage evaluation of physicochemical properties, pharmacokinetics, and potential biological activities, thereby streamlining the drug development process. pharmainfo.inmdpi.com

A critical aspect of in silico analysis is the assessment of "drug-likeness," which helps to predict whether a compound is likely to be an orally active drug. This evaluation is often based on established guidelines like Lipinski's Rule of Five. In a study of 5,8-dimethyl-9H-carbazole derivatives, researchers used SwissADME software to perform drug-likeness and bioavailability predictions. mdpi.com The results indicated that all tested compounds had a bioavailability score of approximately 0.55 and exhibited moderate to good drug-likeness scores, ranging from -0.43 to 0.52. mdpi.com Notably, the most biologically active compounds in their study also showed the best in silico predictions, with no violations of the established drug-likeness rules. mdpi.com

Another important component of in silico drug discovery is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Software like admetSAR and Discovery Studio are utilized to forecast these crucial pharmacokinetic parameters. pharmainfo.inrsc.org For instance, in a study on neuroprotective benzopyran derivatives, which share structural similarities with certain carbazole compounds, ADMET predictions were used to assess their potential for crossing the blood-brain barrier (BBB). rsc.org The analysis revealed that many of the target compounds had favorable BBB permeability and appropriate lipophilicity (clogP values), which are desirable characteristics for neuroprotective agents. rsc.org

Molecular docking simulations are another powerful in silico tool used to predict the binding affinity and interaction patterns of small molecules with specific biological targets. mdpi.comnih.gov In the context of this compound derivatives, docking studies have been instrumental in identifying potential mechanisms of action. For example, in a study investigating the anticancer properties of these compounds, docking simulations were used to evaluate their ability to bind to human topoisomerases I and II, as well as actin. mdpi.comnih.gov The results of these simulations, which showed strong binding affinities, were later corroborated by in vitro assays, confirming that the lead compounds selectively inhibited human topoisomerase I and disrupted the normal organization of the actin cytoskeleton. mdpi.comnih.gov

Similarly, in the search for anti-SARS-CoV-2 agents, molecular docking was employed to screen a series of carbazole derivatives against key viral proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.gov Several derivatives exhibited strong binding energies, suggesting their potential as inhibitors of viral replication. nih.gov These computational findings provide a strong rationale for the further experimental investigation of these compounds.

The data generated from these in silico studies are often presented in detailed tables to facilitate comparison and analysis. These tables typically include calculated physicochemical properties, ADMET parameters, and docking scores for a series of related compounds.

Table 1: In Silico Drug-Likeness and Bioavailability of 5,8-Dimethyl-9H-carbazole Derivatives

| Compound | Bioavailability Score | Drug-Likeness Score |

| 1 | ~0.55 | -0.43 to 0.52 |

| 2 | ~0.55 | -0.43 to 0.52 |

| 3 | ~0.55 | 0.52 |

| 4 | ~0.55 | 0.42 |

| 5 | ~0.55 | -0.43 to 0.52 |

Data sourced from a study on 5,8-dimethyl-9H-carbazole derivatives. mdpi.com

Table 2: Predicted ADMET Properties of Neuroprotective Benzopyran Derivatives

| Compound Series | Blood-Brain Barrier (BBB) Permeability | clogP |

| BA | Lower Permeability | Appropriate |

| BN | Higher Permeability | Appropriate |

Data from a study on neuroprotective agents with structural similarities to carbazole compounds. rsc.org

Table 3: Molecular Docking Scores of Carbazole Derivatives against SARS-CoV-2 Proteins

| Compound | Mpro Binding Energy (kcal/mol) | Spike Glycoprotein Binding Energy (kcal/mol) | RdRp Binding Energy (kcal/mol) |

| 9e | -8.77 | -6.69 | -7.61 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

Data from a study on carbazole derivatives as potential anti-SARS-CoV-2 agents. nih.gov

Electrochemical Behavior and Redox Chemistry of 1,8 Dimethyl 9h Carbazole and Its Derivatives

Cyclic Voltammetry (CV) Studies: Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of carbazole (B46965) derivatives. beilstein-journals.orgnih.gov Studies on various carbazole compounds reveal that they undergo oxidation and reduction processes at specific potentials. For instance, the electrochemical oxidation of 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes shows two oxidation waves in the first cycle, with peak potentials at approximately 1.39 V and 1.81 V. beilstein-journals.org These peaks are attributed to the formation of a cation radical and a dication, respectively. beilstein-journals.org The subsequent reduction peaks are observed at different potentials, indicating the formation of a dimer structure. beilstein-journals.org

The oxidation and reduction potentials of carbazole derivatives are influenced by their molecular structure. researchgate.net The introduction of different substituent groups can shift these potentials. For example, increasing the number of carbazole substituents on a porphyrin core leads to a decrease in the oxidation potentials. researchgate.net A study on cobalt (II) porphyrin derivatives showed that with an increasing number of carbazole units, the first oxidation peak shifts to lower potentials by as much as 0.21 V, the second by 0.28 V, and the third by 0.32 V. researchgate.net

The reversibility of the redox processes is also an important aspect. For many carbazole derivatives, the ratio of the anodic to cathodic peak currents (ia/ic) is close to 1, suggesting a good reversibility of the redox process. frontiersin.org However, in some cases, such as with 9-ethyl-3,6-dimethylcarbazole (B15053672) (DMECZ), the oxidation can be irreversible on the CV timescale, indicating that the resulting radical cation undergoes rapid side reactions. orgsyn.org

Table 1: Oxidation and Reduction Potentials of Selected Carbazole Derivatives

| Compound/Derivative | Oxidation Potential (E_ox) (V) | Reduction Potential (E_red) (V) | Notes |

| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | 1.39 (E_ox¹), 1.81 (E_ox²) | 1.08 (E_red¹), 1.35 (E_red²) | First cycle, corresponds to cation radical and dication formation. beilstein-journals.org |

| 1-({5-{9-[6-(4-methoxyphenoxy)hexyl]-9H-carbazolyl}thiophen-2-yl})ethanone | - | - | Similar oxidation behavior to the carbaldehyde derivatives. beilstein-journals.org |

| Chromophores 6b, 7b, 8b (unspecified structures) | 1.12, 1.06, 1.05 (E_ox¹) | - | Lower oxidation potentials compared to other derivatives due to extended conjugation. beilstein-journals.org |

| 9-substituted carbazoles | ~+1.1 V vs SCE | +0.8–0.9 V vs SCE | Onset oxidation potential. frontiersin.org |

| 2-(9H-Carbazol-9-yl)acetic acid | 1.38 | 1.00 | - |

| Cobalt (II) porphyrin with one carbazole substituent | - | - | First oxidation peak shifts lower by 0.21 V compared to the base porphyrin. researchgate.net |

| Poly(1,8-carbazole)s | +0.5–0.7 vs. Fc/Fc+ | - | Relatively facile oxidation. mdpi.com |

This table is for illustrative purposes and includes data for various carbazole derivatives to highlight general trends. Specific values for 1,8-Dimethyl-9H-carbazole were not available in the provided search results.

Electroactivity and Electrochemical Oxidation Mechanisms of this compound Derivatives

The electroactivity of carbazole derivatives is rooted in their ability to undergo oxidation, typically leading to the formation of radical cations. The general mechanism for the electrochemical oxidation of carbazole monomers involves a one-electron process to form a cation radical. frontiersin.org This is often followed by a dimerization reaction. beilstein-journals.orgfrontiersin.org For 9-substituted carbazoles, the oxidation peak is attributed to the classical oxidation/dimerization of the monomers. frontiersin.org The resulting dimer can then be oxidized into a relatively stable radical cation dimer. frontiersin.org

In the case of carbazole derivatives with unsubstituted 3 and 6 positions, the electrochemical oxidation often leads to the formation of bicarbazyl structures. beilstein-journals.org The mechanism involves the initial formation of a cation radical, followed by a dication, which then loses two protons to form a dimer. beilstein-journals.org

The presence of substituents can influence the reaction pathway. For instance, in 3-substituted carbazoles, after the initial formation of a radical cation, coupling occurs at the C6 and C6' positions of two monomers. researchgate.net Subsequent deprotonation and re-oxidation lead to the propagation of a polymer chain. researchgate.net When the 9-position is occupied, coupling at the C1 or C8 position is possible but sterically hindered, making dimerization less favorable. researchgate.net

Electrochemical Polymerization of this compound Monomers and Derivatives for Conducting Films

Electrochemical polymerization is a widely used method to synthesize conducting polymer films from carbazole monomers. researchgate.netmdpi.comnih.gov This technique offers several advantages, including the direct synthesis of the doped, conductive form of the polymer on an electrode surface without the need for a catalyst. mdpi.comnih.gov

The electropolymerization of carbazole and its derivatives is typically carried out by cyclic voltammetry in a solution containing the monomer and a supporting electrolyte. researchgate.netamazonaws.com During the process, an increasing current density with each cycle is often observed, indicating the growth of a conductive polymer film on the electrode. tandfonline.com For example, the electropolymerization of 2-(9H-carbazol-9-yl)acetic acid on a platinum electrode resulted in the formation of a dark green polymeric film. amazonaws.com

The properties of the resulting polymer films, such as their redox behavior and conductivity, can be influenced by the polymerization conditions, including the monomer concentration and the nature of the electrolyte. tandfonline.comresearchgate.net High-quality polymer films can be obtained by optimizing these parameters. researchgate.net For instance, high-quality polycarbazole films have been achieved by polymerizing two or more carbazole-containing electroactive monomers, which can lead to conductivity in three dimensions due to cross-linking. researchgate.net

Electrochemical oxidation of various carbazole derivatives has been shown to result in the formation of colored, thin oligomeric or polymeric films on the electrode surface. beilstein-journals.org These films are often electroactive, meaning they can be reversibly oxidized and reduced. researchgate.net

Charge Transport Characteristics and Hole Mobility in this compound Based Materials

Carbazole-based materials are well-known for their excellent hole-transporting capabilities, which is a crucial property for their application in various organic electronic devices. iieta.orgmdpi.com The rigid and planar structure of the carbazole moiety contributes to high charge mobility. beilstein-journals.org

The primary mechanism of charge transport in these materials is hopping between localized states associated with the carbazole molecules. colab.ws This process can be conceptualized as a series of one-electron oxidation-reduction steps. colab.ws The hole mobility in these materials can be significantly influenced by the specific molecular structure and the surrounding environment, such as the polymer binder used in a solid solution. colab.ws

Studies on various carbazole derivatives have reported a wide range of hole mobility values. For example, bipolar charge transport was observed in vacuum-deposited films of stable radicals, with one dimethylacridan-based radical exhibiting hole and electron drift mobilities of 7.35 × 10⁻⁴ and 4.51 × 10⁻⁴ cm²/V·s, respectively. nih.gov A carbazole-based radical also showed bipolar and well-balanced charge transport. nih.gov In another study, hole mobilities exceeding 10⁻³ cm²/V·s were reported for compounds with a central core of 2,4,6-triphenyl-1,3,5-triazine, 1,3,5-triphenylbenzene, or 9-phenylcarbazole. researchgate.net

The introduction of methyl groups at the 3 and 6 positions of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to enhance the electrolytic stability of the resulting polymers compared to their unsubstituted counterparts. acs.org This highlights the role of substitution in fine-tuning the charge transport properties.

Table 2: Hole Mobility of Selected Carbazole-Based Materials

| Material | Hole Mobility (μ_h) (cm²/V·s) | Notes |

| Dimethylacridan-based radical 4 | 7.35 x 10⁻⁴ | Bipolar charge transport observed. nih.gov |

| Carbazole-based radical 2 | - | Bipolar and well-balanced charge transport. nih.gov |

| Compounds with triazine, triphenylbenzene, or phenylcarbazole cores | > 10⁻³ | Good hole-transporting properties. researchgate.net |

| N-phenylcarbazole-doped poly(bisphenol A carbonate) | 1.7 x 10⁻⁸ to 6.6 x 10⁻⁶ | Mobility increases with dopant concentration. colab.ws |

| N-trimethyltriindole | ~1 x 10⁻⁴ to ~1 x 10⁻³ | Measured by space-charge-limited-current method. ub.edu |

This table provides examples of hole mobility in various carbazole-based systems to illustrate the range of reported values. Specific data for this compound was not available in the provided search results.

Electrochemical Sensing Applications Utilizing this compound Modified Electrodes

The unique electrochemical properties of carbazole derivatives make them promising materials for the development of electrochemical sensors. researchgate.netucc.ie Modified electrodes, where a carbazole-based material is deposited onto an electrode surface, can exhibit enhanced sensitivity and selectivity for the detection of specific analytes.

For example, poly(1,8-diaminocarbazole) (PDACz) electrodeposited on a gold electrode has been used for the extraction of Ag⁺ ions from acidic aqueous solutions. researchgate.net This demonstrates the potential of carbazole-based polymers in environmental sensing and remediation.

In another application, inorganic-organic hybrid polyoxometalates synthesized with a carbazole-based bis-imidazole ligand have been employed as electrode materials for sensing bromate. rsc.orgrsc.org These sensors exhibited low limits of detection, highlighting the effectiveness of incorporating carbazole derivatives into sensor design. rsc.orgrsc.org

Furthermore, carbazole derivatives have been investigated as corrosion inhibitors for mild steel. researchgate.net Their ability to form a protective film on the metal surface, as studied by electrochemical techniques, suggests their potential in anti-corrosion applications. researchgate.net The development of electrochemical sensors for food analysis, such as detecting caffeine (B1668208) or mycotoxins, is another area where modified electrodes, potentially including carbazole-based materials, could offer a portable and cost-effective alternative to traditional analytical methods. ucc.ie

Advanced Materials Applications of 1,8 Dimethyl 9h Carbazole in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) Applications

The carbazole (B46965) moiety is a versatile building block for materials used in OLEDs due to its excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yield. researchgate.net Derivatives of 1,8-Dimethyl-9H-carbazole are instrumental in the development of high-performance OLEDs, serving as emitters, hosts for phosphorescent and TADF materials, and hole transporting layers.

Emitter Materials Based on this compound Derivatives

Derivatives of this compound are utilized in the emitting layer of OLEDs, where they are responsible for generating light. The introduction of methyl groups at the 1 and 8 positions of the carbazole core can enhance the electron-donating properties of the molecule, which is beneficial for tuning the emission color and improving efficiency. Research has shown that modifying the carbazole structure, for instance by creating bicarbazole and tricarbazole derivatives, can lead to materials that emit in the deep-blue region of the spectrum. ub.edu These materials often exhibit good hole-transporting properties with mobilities reaching up to 10⁻³ cm² V⁻¹ s⁻¹. ub.edu

For example, a blue non-doped OLED device using 9-ethyl-3,6-bis(2-phenylethynyl)-9H-carbazole as the emitter demonstrated a low turn-on voltage of 4 V, a high luminance of up to 1.4 x 10⁴ cd m⁻², and a high radiative exciton (B1674681) production efficiency of 45%. ub.edu

Host Materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

In PhOLEDs and TADF-based OLEDs, a host material is used to disperse the light-emitting guest molecules, preventing concentration quenching and triplet-triplet annihilation. rsc.org Carbazole derivatives are widely used as host materials due to their high triplet energy levels, which are necessary to facilitate efficient energy transfer to the phosphorescent or TADF emitter. mdpi.comacs.org The introduction of electron-withdrawing groups to the carbazole core can create bipolar host materials with balanced charge transport, leading to higher external quantum efficiencies (EQEs). acs.org

For instance, carbazole-based bipolar molecules have been shown to be ideal hosts for both phosphorescent and TADF emitters, resulting in OLEDs with high efficiency and low efficiency roll-off. acs.org Indolo[3,2,1-jk]carbazole (ICz), a related fused-ring system, has also been investigated as a host material for blue PhOLEDs due to its high triplet energy and excellent charge transport capabilities. nih.gov Devices using ICz-based hosts have achieved high EQEs and low efficiency roll-off. nih.gov

Table 1: Performance of OLEDs with Carbazole-Based Host Materials

| Host Material Type | Emitter Type | Max. EQE (%) | Reference |

|---|---|---|---|

| Carbazole/Benzimidazole | Phosphorescent (Ir(ppy)₃) | 17.1-18.9 | acs.org |

| Carbazole/Benzimidazole | TADF | High | acs.org |

| Indolo[3,2,1-jk]carbazole | Phosphorescent (FIrpic) | 13.4 | nih.gov |

Hole Transporting Materials (HTMs) Utilizing this compound Core

The inherent electron-rich nature and good hole mobility of the carbazole unit make its derivatives excellent candidates for Hole Transporting Materials (HTMs) in OLEDs. researchgate.net The HTM facilitates the injection and transport of holes from the anode to the emissive layer, a critical process for achieving balanced charge injection and high device efficiency. The methyl groups in this compound can enhance the hole-transport efficiency.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of OPVs, carbazole derivatives, including those based on the this compound scaffold, are valued for their role as electron-donor materials and as hole-transporting materials in perovskite solar cells. researchgate.netnih.gov Their good solubility, high hole mobility, and thermal stability contribute to the fabrication of efficient and stable solar cell devices. rsc.orgdoi.org

Carbazole-based molecules can be readily functionalized to fine-tune their optical and electrochemical properties, which is crucial for optimizing the performance of photovoltaic devices. nih.govdoi.org For instance, a simple HTM based on a (2-ethylhexyl)-9H-carbazole core achieved a power conversion efficiency (PCE) of 15.92% in a planar perovskite solar cell without the need for dopants. rsc.org In another study, novel carbazole-terminated HTMs yielded a PCE of nearly 18% in perovskite solar cells, demonstrating better stability than the widely used spiro-OMeTAD. nih.gov

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based Hole Transporting Materials

| HTM based on | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|

| (2-ethylhexyl)-9H-carbazole | 15.92 | rsc.org |

| Carbazole-terminated isomers | up to 18 | nih.gov |

Organic Field-Effect Transistors (OFETs) and Thin Film Transistors

Carbazole derivatives have been successfully employed as the active semiconductor layer in OFETs. researchgate.net The ability to form crystalline thin films with good charge carrier mobility is a key requirement for OFET materials. researchgate.net Research on various carbazole derivatives, including indolocarbazole and triindole structures, has demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻² cm²V⁻¹s⁻¹. rsc.org

The molecular packing of these compounds in the solid state plays a crucial role in their OFET performance. rsc.org For example, soluble indolo[3,2-b]carbazole (B1211750) derivatives have been shown to form highly crystalline films, leading to hole mobilities as high as 0.12 cm²V⁻¹s⁻¹ in drop-cast films. researchgate.net Furthermore, photoresponsive OFETs utilizing carbazole-based copolymers as the electret layer have been developed for applications in memory devices and photorecorders. ntu.edu.tw

Non-Linear Optical (NLO) Devices

The extended π-conjugated system of carbazole derivatives makes them attractive for applications in non-linear optics. researchgate.net NLO materials can modulate the properties of light and are essential for technologies such as optical switching and data storage. du.ac.irresearchgate.net Synthesized carbazole-based compounds have shown significant NLO properties, indicating their potential for use in various optical devices. du.ac.irresearchgate.net

Theoretical and experimental studies on donor-acceptor substituted quinoline-carbazole compounds have been conducted to understand their NLO properties. mdpi.com These investigations are crucial for designing new materials with enhanced NLO performance for photonic applications. mdpi.com

Photoinitiators of Polymerization and Single-Electron Photoreductants

The electron-donating capability of the carbazole moiety makes it a valuable component in systems requiring photoinduced electron transfer. This property is harnessed in its application as both a photoinitiator for polymerization and as a single-electron photoreductant in organic synthesis.

As photoinitiators, carbazole derivatives can absorb light and generate reactive species (radicals or cations) that initiate polymerization. thieme-connect.denih.gov They are recognized for their high triplet energies and their ability to be quenched by either electron donors or acceptors. beilstein-journals.org The versatility of the carbazole structure allows for easy modification at the nitrogen atom (N9 position) or the aromatic core (e.g., C3, C6 positions) to tune the photophysical properties, such as shifting the absorption to longer wavelengths (e.g., for use with visible light LEDs). nih.govmdpi.com For example, novel carbazole derivatives have been shown to be highly efficient photoinitiators for both free radical and cationic polymerization under near-UV or visible light, outperforming some commercial initiators under mild irradiation conditions. nih.gov The mechanism involves the excited state of the carbazole acting as a photosensitizer, initiating electron transfer processes with other components in the system, such as iodonium (B1229267) salts or amines, to generate the polymerizing species. beilstein-journals.org

The strong electron-donating nature of the carbazole core also allows its derivatives to function as potent single-electron transfer (SET) photoreductants. Upon photoexcitation, the carbazole can donate an electron to a suitable substrate, initiating a reduction. The reactivity and redox potential can be finely tuned by structural modifications. Studies on various carbazole derivatives have demonstrated their ability to act as photoreductants in reactions like the hydrodehalogenation of aryl halides. The modularity of the carbazole structure allows for systematic manipulation to enhance its reducing power in the excited state. The chemical polymerization of carbazole itself proceeds via a single electron transfer from the monomer to form a radical cation, which then propagates, highlighting the inherent tendency of the carbazole unit to engage in SET processes. mdpi.com The direction of electron transfer is consistently from the carbazole moiety to an electron acceptor in donor-acceptor systems. acs.org

Interactive Data Table: Properties of Carbazole Derivatives in Photoredox Catalysis

| Compound/System | Application | Key Finding |

| Carbazole Derivatives | Photoredox Catalysis | Exhibit high triplet energies and can be quenched by electron donors or acceptors. beilstein-journals.org |

| Poly(3,6-carbazole) | Polymer Synthesis | Formed via single electron transfer from the monomer, creating a radical cation. mdpi.com |

| Novel Carbazole Derivatives (Cd1-Cd7) | LED Photopolymerization | Act as high-performance photoinitiators for free radical and cationic polymerization @405nm. nih.gov |

| 1-Phenyl-9H-carbazole | Photoreduction | Acts as a photoreductant for substrates like benzonitrile (B105546) under UV light. |

| Silylene-Bridged Carbazole-Divinylbenzene | Photoinduced Electron Transfer | Electron transfer occurs from the carbazole donor to the divinylbenzene (B73037) acceptor. acs.org |

Biological and Medicinal Chemistry Research Involving 1,8 Dimethyl 9h Carbazole Derivatives

Anticancer Activity and Antiproliferative Mechanisms

The quest for novel and more effective anticancer agents has led researchers to explore the potential of 1,8-dimethyl-9H-carbazole derivatives. These compounds have demonstrated significant antiproliferative effects through various mechanisms, including the disruption of key cellular signaling pathways, interference with DNA replication and maintenance, and alteration of the cancer cell cytoskeleton. mdpi.comunibas.itnih.gov

Targeting JAK/STAT Signaling Pathway (e.g., STAT3 Inhibition)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is crucial for numerous cellular processes, including proliferation, differentiation, and apoptosis. farmaciajournal.comencyclopedia.pub Its aberrant activation, particularly of STAT3, is a hallmark of many human cancers, making it a prime target for anticancer drug development. encyclopedia.pubmdpi.com Several carbazole (B46965) derivatives have been identified as potent inhibitors of this pathway. mdpi.commdpi-res.com

Research has shown that certain 1,4-dimethyl-carbazole derivatives can effectively target the SH2 domain of STAT3, which is responsible for the protein's dimerization and subsequent activation. mdpi.com In silico docking studies have guided the design of these molecules to fit within the binding cavity of STAT3. mdpi.com For instance, a series of 1,4-dimethyl-carbazole derivatives were synthesized and evaluated for their potential to inhibit STAT3. mdpi.com These compounds were designed to mimic the interactions of the natural STAT3 binding sequence. mdpi.com The inhibition of STAT3 signaling by these carbazole derivatives can lead to a reduction in tumor cell proliferation. farmaciajournal.com

DNA Intercalation and Topoisomerase Inhibition (hTopo I and II)

Due to their planar and aromatic structure, many carbazole derivatives can intercalate into DNA, a mechanism that disrupts DNA replication and transcription and can lead to cell death. unibas.it Furthermore, these compounds have been shown to inhibit the activity of human topoisomerases (hTopo), enzymes essential for managing DNA topology during cellular processes. mdpi.comunibas.itnih.govtandfonline.com